Piperonylidenemalononitrile
Overview
Description
Piperonylidenemalononitrile is a chemical compound with the linear formula C11H6N2O2 . It has a molecular weight of 198.183 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H6N2O2 . The exact structural details are not provided in the search results.Scientific Research Applications
Mechanisms in Liver Tumor Promotion
Piperonylidenemalononitrile has been studied for its effects on liver cells. A study by Okamiya et al. (1998) explored the liver tumor promoting effects of piperonyl butoxide in rats, revealing mechanisms similar to phenobarbital. This study observed increased liver weight, hepatocellular hypertrophy, and changes in cell proliferation, indicating a potential role in hepatocarcinogenesis through CYP isoenzyme induction and gap junctional intercellular communication inhibition (Okamiya et al., 1998).
Organic Synthesis Applications
El-Taweel (1990) discussed the use of this compound in organic synthesis. The study explored the synthesis of aromatic amines and other derivatives, highlighting the compound's role in the production of various chemically significant structures (El-Taweel, 1990).
Insecticide Synergist and Gene Expression
Willoughby et al. (2007) investigated the role of piperonyl butoxide in gene expression changes in Drosophila melanogaster. This study found that piperonyl butoxide induces the expression of genes related to cytochrome P450 and glutathione S-transferase, key enzymes in metabolic pathways. The study provided insights into how insects respond to this compound at the transcriptional level (Willoughby et al., 2007).
Aquatic Toxicological Research
Ankley et al. (1991) utilized piperonyl butoxide in aquatic toxicological research, particularly in studying the toxicity of organophosphate insecticides to aquatic species. The research demonstrated the effectiveness of piperonyl butoxide in reducing the acute toxicity of certain insecticides, offering a tool for identifying toxic compounds in aquatic environments [(Ankley et al., 1991)](https://consensus.app/papers/piperonyl-butoxide-tool-research-organophosphate-ankley/af4b64b5936954ebb9a204c833f72230/?utm_source=chatgpt).
Role in Cascade Chemical Reactions
Alizadeh et al. (2022) studied a piperidine-catalyzed reaction involving ylidenemalononitriles, including this compound. This research showed how these compounds participate in cascade reactions to produce chromonyl diene scaffolds, highlighting their utility in complex chemical synthesis (Alizadeh et al., 2022).
Enhancing Insecticide Efficacy
Research by Bingham et al. (2011) explored how piperonyl butoxide can enhance the efficacy of pyrethroids against pyrethroid-resistant Aedes aegypti mosquitoes. The study showed that piperonyl butoxide inhibits key metabolic enzyme systems, enhancing insecticide penetration and effectiveness (Bingham et al., 2011).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylidene)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c12-5-9(6-13)3-8-1-2-10-11(4-8)15-7-14-10/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMFEYQOEQDZKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183872 | |
Record name | Malononitrile, (piperonylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2972-82-9 | |
Record name | 2-(1,3-Benzodioxol-5-ylmethylene)propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2972-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperonylidenemalononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2972-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperonylidenemalononitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malononitrile, (piperonylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperonylidenemalononitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC2BZ3JS4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of Piperonylidenemalononitrile in the synthesis of heterocyclic compounds like aminopyridines and pyridopyrimidines?
A1: this compound acts as a versatile building block in multi-step syntheses. [] For example, it reacts with α-arylethylidenemalononitrile derivatives to form 1-amino-3,5-diaryl-2,6-benzenedicarbonitrile. This intermediate can then be further reacted with reagents like phenyl isocyanate or phenyl isothiocyanate to yield various substituted aminopyridines and pyridopyrimidines. [] The specific reaction mechanisms involved are likely to be condensation reactions followed by cyclization, but further studies may be needed to fully elucidate the pathways.
Q2: Can you provide examples of specific compounds synthesized using this compound and their potential applications?
A2: The provided research highlights the synthesis of several compounds using this compound as a starting material. [] For instance, the reaction of this compound with α-(2-furyl)ethylidenemalononitrile and phenyl isothiocyanate leads to the formation of a specific pyridopyrimidine derivative. [] While the research primarily focuses on the synthesis methodologies, these heterocyclic compounds hold potential as building blocks for various applications, including:
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